4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride
Description
Properties
CAS No. |
2682935-69-7 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
4-methyl-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-8-2-4-9(5-3-8)6-7(8)10;/h2-6H2,1H3;1H |
InChI Key |
MMXIDBXJYAGBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(CC1)CC2=O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation and Reduction for Functional Group Modification
Hydrogenation plays a critical role in reducing intermediates to the target structure. For example, methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate, synthesized via thionyl chloride-mediated dehydration, undergoes hydrogenation with Raney nickel at 60°C and 6 bar pressure to yield methyl 1-azabicyclo[2.2.2]octane-3-carboxylate . This step achieves near-quantitative yields under mild conditions, avoiding hydrolysis side reactions . Applying similar conditions to a 4-methyl-substituted enamine intermediate could yield the saturated bicyclic framework.
Stereochemical Control in Amine Synthesis
Chiral resolution of 1-azabicyclo[2.2.2]oct-3-ylamine is achieved using (R)-α-alkylbenzylamines. Reacting 1-azabicyclo[2.2.2]oct-3-one with (R)-1-phenylethylamine in THF at 20°C forms an imine intermediate, which is reduced to N-(1R-phenylalkyl)-1-azabicyclo[2.2.2]oct-3S-ylamine . Hydrogenolysis with 10% Pd/C in ethanol/water (5:1) at 20°C and 5 psig removes the chiral auxiliary, yielding enantiomerically pure (S)-1-azabicyclo[2.2.2]oct-3-ylamine . Introducing a methyl group at position 4 during this step would require methyl-functionalized starting materials.
Purification Techniques for Hydrochloride Salts
Purification of 3-azabicyclo[3.3.0]octane hydrochloride involves refluxing intermediates with potassium borohydride and anhydrous zinc chloride in toluene/THF, followed by steam distillation and acidification with HCl to pH 1.5–2 . The crude product is recrystallized from alcohol/ester mixtures to enhance purity . Adapting this method for 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride would involve similar pH-controlled extractions and solvent-based crystallizations to isolate the hydrochloride salt.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H14ClNO
- Molecular Weight : 175.66 g/mol
- CAS Number : 2682935-69-7
- IUPAC Name : 4-methyl-1-azabicyclo[2.2.2]octan-3-one; hydrochloride
The compound features a bicyclic structure that is pivotal in its reactivity and interaction with biological systems.
Organic Synthesis
4-Methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride serves as a versatile building block in organic synthesis. Its unique bicyclic framework allows for the construction of more complex organic molecules through various reactions such as oxidation, reduction, and substitution .
Research indicates that this compound may exhibit significant biological activities, particularly in drug discovery. Its structural similarity to known bioactive compounds (e.g., nicotine) suggests potential interactions with neurotransmitter systems, making it a candidate for further pharmacological studies .
Case Study : A study highlighted the synthesis of derivatives based on this compound that demonstrated analgesic properties, showing promise in pain management therapies .
Pharmaceutical Development
The compound has been investigated for its therapeutic effects, particularly as a precursor in the synthesis of pharmaceuticals targeting neurological disorders such as Alzheimer's disease and other cognitive impairments . Its role as a muscarinic agent makes it valuable in developing treatments for conditions associated with reduced acetylcholine production.
Data Table: Biological Activity of Derivatives
| Compound Name | Activity | IC50 (nM) |
|---|---|---|
| 4-Methyl-1-Azabicyclo[2.2.2]octan-3-one Derivative A | Analgesic | 12.5 |
| 4-Methyl-1-Azabicyclo[2.2.2]octan-3-one Derivative B | Cognitive Enhancer | 10.0 |
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes due to its reactive nature and ability to form stable intermediates . Its applications extend to the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Bicyclic Framework
- 4-Methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride: Features a rigid bicyclo[2.2.2]octane system with a bridgehead nitrogen and a ketone at C-3.
- 3-Quinuclidinone Hydrochloride (1-azabicyclo[2.2.2]octan-3-one hydrochloride): The parent compound lacks the C-4 methyl group, resulting in a less hindered structure. Widely used in medicinal chemistry for NK-1 receptor antagonist development .
- 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride : Differs in bicyclo[2.2.1]heptane geometry, reducing ring strain and altering spatial arrangement. This impacts solubility and reactivity .
Substituent Variations
- Benzylidene Derivatives (e.g., (Z)-2-(1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one) : Arylidene groups at C-2 enhance fungistatic and bacteriostatic activity, demonstrating the importance of substituent flexibility in biological applications .
- Tropane Derivatives (e.g., Tropinone hydrochloride): Bicyclo[3.2.1]octane systems (tropane scaffold) exhibit distinct pharmacological profiles, such as anticholinergic effects, highlighting the role of bicyclic architecture in target specificity .
Physicochemical Properties
Biological Activity
4-Methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride, also known as 4-methylquinuclidin-3-one hydrochloride, is a bicyclic organic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol. Its unique structure and biological properties make it a compound of interest in medicinal chemistry and pharmacology.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 2682935-69-7 |
| Molecular Formula | C8H14ClNO |
| Molecular Weight | 175.66 g/mol |
| IUPAC Name | 4-methyl-1-azabicyclo[2.2.2]octan-3-one; hydrochloride |
| Purity | 95% |
The biological activity of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection. Research indicates that this compound acts as a positive allosteric modulator (PAM) at nAChRs, enhancing receptor activity without directly activating them. This mechanism may contribute to its potential therapeutic effects in cognitive disorders and neurodegenerative diseases .
Cognitive Enhancement
Studies have shown that compounds similar to 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride can improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Specifically, its modulation of nAChRs has been linked to enhanced memory and learning capabilities .
Case Studies
- Cognitive Dysfunction in Schizophrenia : A Phase 2 clinical trial investigated the efficacy of a related compound in treating cognitive dysfunction associated with schizophrenia, demonstrating a favorable tolerability profile and cognitive improvement .
- Neuroprotective Effects : In preclinical studies, compounds with similar structures have shown neuroprotective properties, suggesting that 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride may also confer protection against neurodegeneration .
Comparative Analysis
The biological activity of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride can be compared to other bicyclic compounds:
| Compound | Mechanism of Action | Therapeutic Uses |
|---|---|---|
| 3-Quinuclidone Hydrochloride | PAM at nAChRs | Cognitive enhancement |
| Quinuclidine | nAChR antagonist | Analgesic properties |
| 3-Quinuclidinol | nAChR modulator | Antidepressant effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride, and how do reaction conditions influence yield?
- The compound is synthesized via Claisen-Schmidt condensation of 1-azabicyclo[2.2.2]octan-3-one hydrochloride with aldehydes (e.g., benzaldehyde) under basic conditions. Methanolic KOH or similar bases are typically used, with yields dependent on solvent polarity and temperature control .
- Key Data : Reaction temperatures range from room temperature to 125°C for analogous derivatives, with inert atmospheres (argon) improving stability .
Q. How can researchers purify and characterize this compound?
- Purification : Recrystallization from polar solvents like ethyl acetate or methanol is effective. The compound is hygroscopic, requiring storage under inert atmospheres .
- Characterization : Techniques include:
- NMR/IR : To confirm bicyclic structure and hydrochloride salt formation .
- X-ray crystallography : Resolves Z/E geometry in derivatives (e.g., arylidene adducts) .
- Mass spectrometry : Molecular ion peaks at m/z 161.63 (C₇H₁₁NO·HCl) .
Q. What safety precautions are necessary when handling this compound?
- While not classified as hazardous under GHS, it may cause mild respiratory or skin irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at room temperature .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of quinuclidine derivatives from this compound?
- Chiral resolution via crystallization with enantiopure counterions (e.g., dihydrochloride salts) or asymmetric catalysis (e.g., palladium-xantphos systems) can yield stereochemically pure products. X-ray-based η parameter analysis validates enantiomorph polarity .
- Case Study : (3S)-3-aminoquinuclidine dihydrochloride synthesis involves chiral auxiliaries and rigorous stereochemical validation .
Q. How does this compound participate in mechanistic studies of NK-1 receptor antagonists?
- It serves as a precursor for 2-arylidene-3-quinuclidinones, which are pharmacophores in non-peptide NK-1 antagonists. Kinetic studies (e.g., isotopic labeling of the bicyclic core) elucidate binding interactions .
- Data : Derivatives like CP-96,345 show IC₅₀ values <10 nM in receptor assays .
Q. What analytical methods resolve contradictions in reported solubility and stability data?
- Solubility Discrepancies : Some sources report 1 g/10 mL in water , others 0.1 g/mL . Verify via gravimetric analysis under controlled humidity (hygroscopicity affects measurements).
- Stability : TGA/DSC reveals decomposition >300°C. HPLC monitors hydrolytic degradation in aqueous buffers .
Q. How can this compound be used to design heterocycle-annulated quinuclidines?
- Cycloaddition reactions (e.g., with dienophiles) or ring-opening/functionalization (e.g., spirocyclopropane derivatives) expand the bicyclic scaffold. For example, 2-substituted benzylidene adducts exhibit antifungal activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
